molecular formula C18H22N2O3S B305599 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone

Cat. No. B305599
M. Wt: 346.4 g/mol
InChI Key: QWNWCRXQNLAASF-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The exact mechanism of action of 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone can induce significant changes in the biochemical and physiological processes of cells. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately, apoptosis. This compound has also been shown to inhibit the activity of various enzymes involved in the regulation of cell growth and division.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone in laboratory experiments is its potent anticancer activity. This compound has been found to exhibit significant cytotoxicity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, the use of this compound in laboratory experiments is limited by its complex synthesis method and relatively high cost.

Future Directions

There are several potential future directions for the study of 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone. One area of research could focus on the development of novel synthesis methods that are more cost-effective and efficient. Another potential direction could be the investigation of the compound's potential applications in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to identify potential molecular targets for drug development.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-(Allyloxy)-3-methoxybenzaldehyde with 3-butyl-2-thioxo-4-imidazolidinone in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.

Scientific Research Applications

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in medicine and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.

properties

Product Name

5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-3-butyl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H22N2O3S/c1-4-6-9-20-17(21)14(19-18(20)24)11-13-7-8-15(23-10-5-2)16(12-13)22-3/h5,7-8,11-12H,2,4,6,9-10H2,1,3H3,(H,19,24)/b14-11-

InChI Key

QWNWCRXQNLAASF-KAMYIIQDSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/NC1=S

SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)NC1=S

Origin of Product

United States

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